4-(2,4-dimethylbenzyl)-N-[(3-methyl-2-thienyl)methylene]-1-piperazinamine
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Overview
Description
N-[4-(2,4-dimethylbenzyl)-1-piperazinyl]-N-[(E)-(3-methyl-2-thienyl)methylidene]amine is a complex organic compound with the molecular formula C19H25N3S. This compound is known for its unique structural features, which include a piperazine ring, a dimethylbenzyl group, and a thienylmethylidene group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,4-dimethylbenzyl)-1-piperazinyl]-N-[(E)-(3-methyl-2-thienyl)methylidene]amine typically involves the reaction of 2,4-dimethylbenzyl chloride with piperazine to form N-(2,4-dimethylbenzyl)piperazine. This intermediate is then reacted with 3-methyl-2-thiophenecarboxaldehyde under specific conditions to yield the final product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,4-dimethylbenzyl)-1-piperazinyl]-N-[(E)-(3-methyl-2-thienyl)methylidene]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(2,4-dimethylbenzyl)-1-piperazinyl]-N-[(E)-(3-methyl-2-thienyl)methylidene]amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(2,4-dimethylbenzyl)-1-piperazinyl]-N-[(E)-(3-methyl-2-thienyl)methylidene]amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(2,4-dimethylbenzyl)-1-piperazinyl)-N-(1-naphthylmethylene)amine
- N-(4-(2,4-dimethylbenzyl)-1-piperazinyl)-N-(2-thienylmethylene)amine
- N-(4-(2,4-dimethylbenzyl)-1-piperazinyl)-N-(2,4,5-trimethoxybenzylidene)amine
Uniqueness
N-[4-(2,4-dimethylbenzyl)-1-piperazinyl]-N-[(E)-(3-methyl-2-thienyl)methylidene]amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C19H25N3S |
---|---|
Molecular Weight |
327.5 g/mol |
IUPAC Name |
(E)-N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-1-(3-methylthiophen-2-yl)methanimine |
InChI |
InChI=1S/C19H25N3S/c1-15-4-5-18(17(3)12-15)14-21-7-9-22(10-8-21)20-13-19-16(2)6-11-23-19/h4-6,11-13H,7-10,14H2,1-3H3/b20-13+ |
InChI Key |
YERKOSLZJSQSEU-DEDYPNTBSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)CN2CCN(CC2)/N=C/C3=C(C=CS3)C)C |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCN(CC2)N=CC3=C(C=CS3)C)C |
Origin of Product |
United States |
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